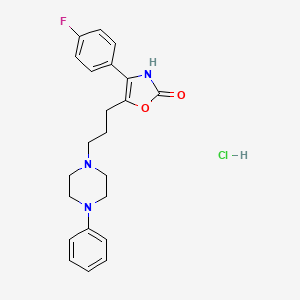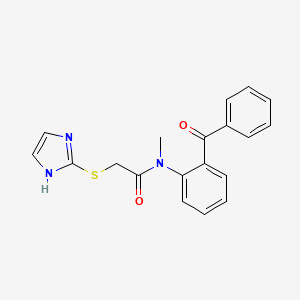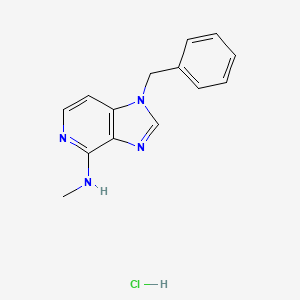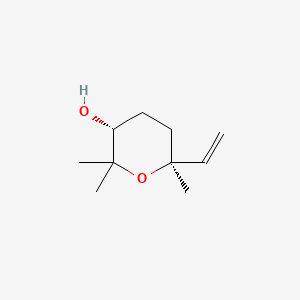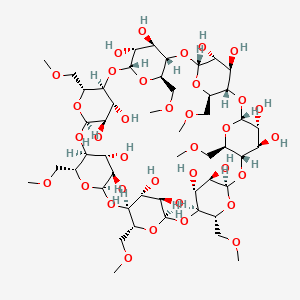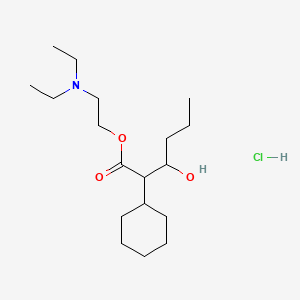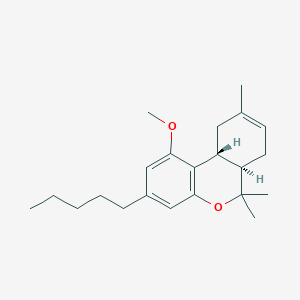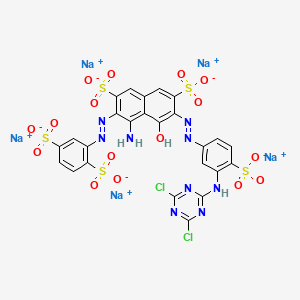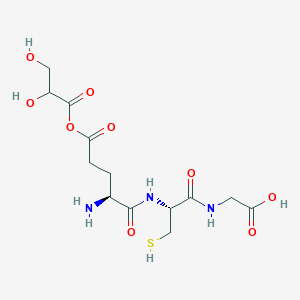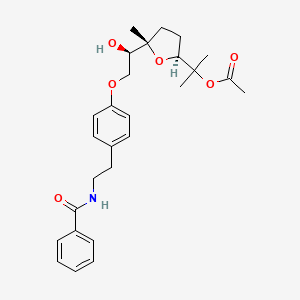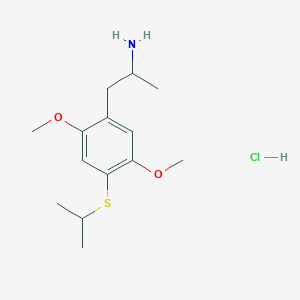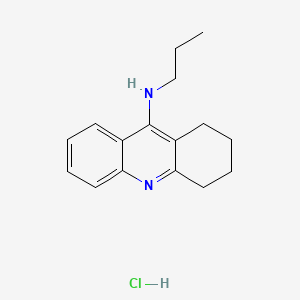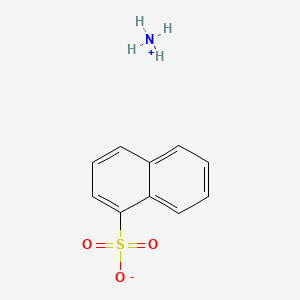
Ammonium naphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium naphthalenesulfonate is a chemical compound that belongs to the class of organic compounds known as naphthalenesulfonates. These compounds are characterized by the presence of a naphthalene moiety that carries a sulfonic acid group. Ammonium naphthalenesulfonate is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium naphthalenesulfonate can be synthesized through the sulfonation of naphthalene followed by neutralization with ammonium hydroxide. The reaction typically involves the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid or oleum to introduce the sulfonic acid group, forming naphthalenesulfonic acid.
Neutralization: The resulting naphthalenesulfonic acid is then neutralized with ammonium hydroxide to produce ammonium naphthalenesulfonate.
Industrial Production Methods
In industrial settings, the production of ammonium naphthalenesulfonate often involves continuous processes with controlled reaction conditions to ensure high yield and purity. The use of advanced reactors and purification techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ammonium naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthalenesulfonic acid derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthalenesulfonic acid derivatives
Substitution: Nitrated or halogenated naphthalenesulfonates
Scientific Research Applications
Ammonium naphthalenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It serves as a fluorescent probe for studying protein structures and interactions.
Medicine: It is used in the development of diagnostic assays and as a component in certain pharmaceutical formulations.
Industry: It is employed as a dispersant in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ammonium naphthalenesulfonate involves its ability to interact with various molecular targets through its sulfonic acid group. This interaction can lead to changes in the conformation and activity of proteins and other biomolecules. The compound’s fluorescent properties make it particularly useful for studying protein folding and aggregation.
Comparison with Similar Compounds
Similar Compounds
- Sodium naphthalenesulfonate
- Potassium naphthalenesulfonate
- Calcium naphthalenesulfonate
Uniqueness
Ammonium naphthalenesulfonate is unique due to its specific ammonium ion, which can influence its solubility and reactivity compared to other naphthalenesulfonates. Its use as a fluorescent probe also sets it apart from similar compounds, making it valuable in biochemical and biophysical research.
Properties
CAS No. |
37087-00-6 |
|---|---|
Molecular Formula |
C10H8O3S.H3N C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
azanium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H3 |
InChI Key |
FWDSBAGKRBHRJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


